molecular formula C14H15BrN2O2 B4148767 [3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE

[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE

Cat. No.: B4148767
M. Wt: 323.18 g/mol
InChI Key: YYTQPSQGAGWVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE is a synthetic organic compound with a unique structure that combines a bromophenyl group, a pyrrolidinylcarbonyl group, and a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a reaction with hydroxylamine hydrochloride to form 3-bromobenzaldoxime.

    Cyclization to Form Isoxazole Ring: The 3-bromobenzaldoxime is then subjected to cyclization under acidic conditions to form 3-(3-bromophenyl)-4,5-dihydroisoxazole.

    Introduction of Pyrrolidinylcarbonyl Group: The final step involves the reaction of 3-(3-bromophenyl)-4,5-dihydroisoxazole with pyrrolidine and a suitable coupling reagent, such as carbonyldiimidazole, to introduce the pyrrolidinylcarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(3-bromophenyl)-4-(1-pyrrolidinylcarbonyl)quinoline

Uniqueness

[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(3-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-11-5-3-4-10(8-11)12-9-13(19-16-12)14(18)17-6-1-2-7-17/h3-5,8,13H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTQPSQGAGWVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE
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[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE
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[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE
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[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE
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[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE
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[3-(3-BROMOPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE

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